Lysergine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
519-10-8 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
(6aR,9R)-7,9-dimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,10,15,17H,7,9H2,1-2H3/t10-,15-/m1/s1 |
InChI Key |
YOZGACBWDKFAAD-MEBBXXQBSA-N |
SMILES |
CC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Isomeric SMILES |
C[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Canonical SMILES |
CC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lysergine |
Origin of Product |
United States |
Synthetic Chemistry of Lysergine and Its Stereoisomers
Total Synthesis Methodologies for the Ergoline (B1233604) Scaffold
The total synthesis of the ergoline scaffold, common to lysergine and other ergot alkaloids, has been a long-standing goal in organic synthesis. Early efforts focused on racemic syntheses, while later work aimed for enantioselective routes to access specific stereoisomers.
Development of Racemic and Enantioselective Total Syntheses of this compound
The first total synthesis of lysergic acid, a closely related ergoline alkaloid, was reported by Woodward and co-workers in 1956, providing a racemic mixture. thieme-connect.com This pioneering work involved the construction of the tetracyclic system through key steps such as a Friedel-Crafts acylation and an aldol (B89426) condensation. thieme-connect.com
Enantioselective syntheses have since been developed to obtain specific stereoisomers of ergoline alkaloids. One approach to the enantioselective total synthesis of (+)-lysergic acid utilized metal-catalyzed reactions for the construction of the BCD rings, including Pd-catalyzed indole (B1671886) synthesis for the B ring, ring-closing metathesis for the D ring, and an intramolecular Heck reaction for the C ring. researchgate.netacs.org Another enantioselective route to (+)-lysergic acid featured the formation of a C-C bond via the cleavage of an aziridine (B145994) ring. researchgate.netresearchgate.net Asymmetric approaches to (+)-lysergine and (+)-isothis compound have been achieved using catalytic enantioselective α-aminoxylation as a key step, with the use of D-proline as the catalyst. thieme-connect.com The asymmetric synthesis of the unnatural isomers, (-)-lysergine and (-)-isothis compound, has also been accomplished using L-proline in the same key step. thieme-connect.com
Table 1 summarizes some key features of reported total syntheses of this compound and related ergoline alkaloids.
| Synthesis Type | Key Reactions / Strategies | Stereoselectivity | Reference(s) |
| Racemic | Friedel-Crafts acylation, Aldol condensation | Not specified | thieme-connect.com |
| Enantioselective | Pd-catalyzed indole synthesis, Ring-closing metathesis, Intramolecular Heck reaction | Enantioselective | researchgate.netacs.org |
| Enantioselective | Aziridine ring cleavage for C-C bond formation | Enantioselective | researchgate.netresearchgate.net |
| Enantioselective | Catalytic enantioselective α-aminoxylation (D-proline) | Enantioselective | thieme-connect.com |
| Enantioselective | Catalytic enantioselective α-aminoxylation (L-proline) | Enantioselective | thieme-connect.com |
| Racemic | Intramolecular imino-Diels-Alder reaction | Racemic | thieme-connect.com |
| Enantioselective | Intramolecular azomethine ylide cycloaddition, Cossy-Charette ring expansion | Asymmetric | colab.ws |
| Asymmetric | Radical cyclization/fragmentation strategy | Asymmetric | researchgate.netnih.govacs.org |
| Enantioselective | Thiourea-catalyzed intramolecular nitronate addition, 6-endo-trig cyclization | Enantioselective | discovery.csiro.aunih.govresearchgate.net |
| Enantioselective | Tandem Friedel–Crafts alkylation/Michael addition with chiral Zn(II)-(bis)oxazoline catalyst | Enantioselective | researchgate.net |
Recent Advances in Concise and Streamlined Approaches to this compound
Recent research has focused on developing more concise and streamlined synthetic routes to the ergoline scaffold and this compound. A short synthesis of (±)-lysergic acid from simple aromatic precursors in six steps has been reported, relying on the coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative. researchgate.netpublish.csiro.au
A streamlined four-step synthesis of the ergot alkaloid scaffold, including lysergol (B1675761) and isolysergol (B1221660) (precursors to this compound), features a cesium carbonate-mediated hydrogen autotransfer alkylation and an intramolecular Heck reaction. researchgate.netacs.orgnih.govresearchgate.net This approach allows for the expedient total synthesis of all four stereoisomers of lysergol and isolysergol. researchgate.netacs.orgnih.gov
A concise synthesis of this compound and other clavine alkaloids has been achieved by leveraging a streamlined synthesis of lysergol and isolysergol. arkat-usa.orgarkat-usa.org Mesylation and subsequent reduction of lysergol provided this compound in 56% yield. arkat-usa.orgarkat-usa.orgarkat-usa.org Another concise asymmetric total synthesis of this compound utilized a radical cyclization/fragmentation strategy. researchgate.netnih.govacs.org
Strategic Approaches to Core Ring System Construction
The construction of the tetracyclic ergoline core involves the formation of multiple rings and stereocenters. Various strategic approaches have been employed, often relying on specific ring-forming reactions and carbon-carbon bond formations.
Intramolecular Cyclization Reactions (e.g., Friedel-Crafts Acylation, Heck Reaction, Nitronate Addition)
Intramolecular cyclization reactions are powerful tools for constructing the cyclic systems within the ergoline scaffold.
Friedel-Crafts Acylation: The classic Woodward total synthesis of lysergic acid utilized an intramolecular Friedel-Crafts acylation to form one of the rings. thieme-connect.com This reaction involved the acylation of a reduced and N-protected indoline (B122111) derivative. thieme-connect.comclockss.org Friedel-Crafts acylation has also been explored for the synthesis of thia-ergolines. tandfonline.com
Heck Reaction: The intramolecular Heck reaction is a widely used method for forming the six-membered C-ring of the ergoline system, often establishing the C9-C10 alkene. researchgate.netpublish.csiro.auresearchgate.netacs.orgnih.govresearchgate.netclockss.org This approach has been employed in several total syntheses of lysergic acid and related compounds. researchgate.netacs.orgpublish.csiro.au A highly regioselective Heck cyclization has been utilized in an asymmetric approach to (+)-lysergine and (+)-isothis compound. thieme-connect.comresearchgate.net
Nitronate Addition: Intramolecular nitronate addition onto an α,β-unsaturated ester has been used to construct the C-ring in the synthesis of lysergol and isolysergol, demonstrating high enantioselectivity. discovery.csiro.aunih.govresearchgate.netpublish.csiro.au This reaction can be catalyzed by thiourea. discovery.csiro.aunih.govresearchgate.net A tandem asymmetric Friedel-Crafts alkylation/Michael addition involving nitrostyrene (B7858105) derivatives has also been developed to construct the tricyclic core of the ergoline skeleton with high enantioselectivity. researchgate.net
Carbon-Carbon Bond Forming Reactions (e.g., Aziridine Ring Cleavage, Hydrogen Autotransfer Alkylation)
Specific carbon-carbon bond forming reactions are crucial for assembling the ergoline framework.
Aziridine Ring Cleavage: The formation of a C10-C11 bond via the cleavage of an aziridine ring has been a key step in some total syntheses of (+)-lysergic acid. researchgate.netresearchgate.net Regioselective aziridine ring opening can be controlled by substituents and reaction conditions, leading to the formation of various azaheterocycles. nih.govrsc.org
Hydrogen Autotransfer Alkylation: A novel cesium carbonate-mediated hydrogen autotransfer alkylation has been employed to generate the C3-C4 bond in a short synthesis of the ergot alkaloid scaffold. researchgate.netacs.orgnih.govresearchgate.net This transition metal-free reaction is used to join the D ring precursor with a 4-bromoindole (B15604) derivative. arkat-usa.orgarkat-usa.org
Diverse Ring Construction Sequences (e.g., BDC, DBC Strategies)
Different strategies for the order of ring construction (A, B, C, D) have been explored in the synthesis of the ergoline core. Two notable sequences are the BDC and DBC strategies.
BDC Strategy: In the BDC strategy, the B, D, and C rings are constructed sequentially. One enantioselective total synthesis of (+)-lysergic acid was achieved in 20 steps following this sequence. researchgate.netacs.orgscribd.com
DBC Strategy: The DBC strategy involves the formation of the D, B, and C rings. The same enantioselective total synthesis of (+)-lysergic acid mentioned above was shortened to 12 steps by following the DBC sequence. researchgate.netacs.orgscribd.com
Other strategies involve joining the A and D rings before closing the C ring, or bridging the B and D ring systems at a later stage. nih.govnih.gov
Table 2 provides examples of strategic approaches to ergoline core construction.
| Strategic Approach | Key Reactions / Concepts | Reference(s) |
| Intramolecular Cyclization | Friedel-Crafts Acylation | thieme-connect.comclockss.orgresearchgate.netgoogle.com |
| Intramolecular Heck Reaction | researchgate.netresearchgate.netpublish.csiro.auresearchgate.netacs.orgnih.govresearchgate.nettandfonline.comclockss.org | |
| Intramolecular Nitronate Addition | discovery.csiro.aunih.govresearchgate.netpublish.csiro.au | |
| Carbon-Carbon Bond Formation | Aziridine Ring Cleavage (C10-C11 bond) | researchgate.netresearchgate.netnih.govrsc.org |
| Hydrogen Autotransfer Alkylation (C3-C4 bond) | researchgate.netacs.orgnih.govresearchgate.netarkat-usa.orgarkat-usa.org | |
| Diverse Ring Construction Sequences | BDC (B then D then C) | researchgate.netacs.orgscribd.com |
| DBC (D then B then C) | researchgate.netacs.orgscribd.com | |
| Joining A and D rings before C-ring closure | nih.gov | |
| Bridging B and D rings last | nih.govnih.gov | |
| Other Cycloaddition Reactions | Intramolecular Imino-Diels-Alder reaction | thieme-connect.com |
| Intramolecular Azomethine Ylide Cycloaddition | colab.ws | |
| Radical Cyclization/Fragmentation | Strategy involving strained bicyclic intermediates | researchgate.netnih.govacs.org |
| Tandem Reactions | Tandem Friedel–Crafts alkylation/Michael addition | researchgate.net |
| Dearomative Strategies | Coupling, dearomatization, and cyclization of halopyridine and 4-haloindole derivative | researchgate.netpublish.csiro.auuci.edu |
Synthesis of this compound from Precursor Ergoline Alkaloids
The synthesis of this compound can be achieved through the modification of other naturally occurring or synthetically accessible ergoline alkaloids. This approach often leverages the existing tetracyclic framework of these precursors.
Derivatization of Lysergol and Isolysergol to this compound and Isothis compound
Lysergol and isolysergol are ergoline alkaloids that serve as valuable starting materials for the synthesis of this compound and isothis compound. arkat-usa.org Lysergol (C₁₆H₁₈N₂O) is an alkaloid found in certain fungi and plants, including the morning glory family. wikipedia.org Isolysergol is a stereoisomer of lysergol. wikidata.orgnih.gov
A concise synthesis of this compound and isothis compound from lysergol and isolysergol, respectively, has been reported. This method involves the mesylation of lysergol, providing a mesylate intermediate in quantitative yield. arkat-usa.org Subsequent reduction of this mesylate with LiAlH₄ in THF at reflux furnishes this compound in a reported yield of 56%. arkat-usa.org Similarly, isothis compound can be prepared from isolysergol through mesylation and subsequent reduction. arkat-usa.orgpitt.edu
This derivatization approach offers a more concise route compared to some previous total syntheses, benefiting from the availability of lysergol and isolysergol as starting materials. arkat-usa.org
| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |
| Lysergol | Mesylation, then LiAlH₄, THF | This compound | 56 | arkat-usa.org |
| Isolysergol | Mesylation, then LiAlH₄, THF | Isothis compound | Not specified | arkat-usa.org |
An alternative approach involves the reaction of lysergol with concentrated sulfuric acid to yield 8-hydroxy this compound in 48% yield. ijsart.com While this produces a hydroxylated derivative of this compound, it demonstrates the potential for direct transformation of lysergol under acidic conditions.
Utilization of Common Synthetic Intermediates (e.g., Uhle's Ketone, Hendrickson Intermediate)
Uhle's ketone and intermediates developed in total syntheses, such as the Hendrickson intermediate, play significant roles in the construction of the ergoline core found in this compound.
Uhle's ketone, a tricyclic indole framework, is a versatile intermediate in the synthesis of various ergot alkaloids, including lysergic acid derivatives. scispace.comthieme-connect.comresearchgate.net While primarily discussed in the context of lysergic acid synthesis, Uhle's ketone (or its derivatives) can serve as a branching point for the synthesis of other ergoline alkaloids like this compound. scispace.comtripod.com Approaches utilizing Uhle's ketone often involve constructing the tetracyclic system of the ergoline framework through various cyclization strategies. thieme-connect.com For instance, a concise synthesis of (−)-6,7-secoagroclavine, an intermediate in the synthesis of clavine and ergot alkaloids, was accomplished from a derivative of Uhle's ketone. researchgate.net Radical cyclization/fragmentation strategies have also been employed, starting from a derivative of Uhle's ketone, in the synthesis of this compound. researchgate.net
Hendrickson's approach to lysergic acid synthesis involved obtaining the ergoline structure using a coupling reaction followed by cyclization to form the D ring, leading to a key intermediate. mdpi.comresearchgate.net While Hendrickson's original work focused on lysergic acid, the intermediates developed in such total syntheses can potentially be adapted or utilized in formal syntheses of other ergoline alkaloids like this compound. researchgate.netnih.govdntb.gov.uathieme-connect.com Formal total syntheses of (+)-lysergine and (+)-isothis compound have been achieved via a catalytic enantioselective α-aminoxylation using D-proline, employing a strategy that likely leverages intermediates analogous to those developed in total synthesis efforts. researchgate.netthieme-connect.com
These common intermediates provide established routes to the core ergoline structure, which can then be further elaborated or functionalized to synthesize this compound and its stereoisomers.
Mechanistic Organic Chemistry and Stereochemical Investigations of Lysergine
Mechanistic Elucidation of Synthetic Transformations
The synthesis of the ergoline (B1233604) core, the fundamental structure of lysergine and other ergot alkaloids, often involves complex sequences of reactions. Understanding the detailed mechanisms of these transformations is crucial for developing efficient and selective synthetic routes.
Studies on Reductive Elimination and Photocyclization Processes
Reductive elimination is a key step in certain metal-catalyzed cyclization reactions employed in ergoline synthesis. For instance, palladium-catalyzed domino cyclization reactions involving amino allenes have been utilized to construct the ergoline CD-ring system. In such processes, an amidopalladation pathway can lead to a palladacycle intermediate, from which the desired product is formed following reductive elimination. publish.csiro.aupublish.csiro.au An alternative carbopalladation pathway and nucleophilic attack of an η³-allylpalladium complex can lead to epimeric products. publish.csiro.au
Photocyclization processes have also been explored in the synthesis of the ergoline framework. Reductive photocyclization has been reported, leading to the formation of lactam intermediates that can be further transformed into ergoline derivatives. mdpi.com
Analysis of Cascade Processes and Oxidation Pathways in Ergoline Synthesis
Cascade processes, where a series of reactions occur sequentially without isolation of intermediates, offer efficient routes to complex structures like the ergoline core. Palladium-catalyzed domino cyclization reactions exemplify this approach, allowing for the construction of multiple rings in a single operation. publish.csiro.aupublish.csiro.au
Oxidation pathways are also integral to both the synthesis and biosynthesis of ergoline alkaloids. In biosynthesis, oxidative cyclization is a critical step in forming the central C ring of the tetracyclic ergoline system. A dual-role catalase, EasC, has been shown to catalyze this oxidative cyclization from a 1,3-diene intermediate, utilizing O₂ as the oxidant. nih.govresearchgate.netnih.gov This enzymatic process highlights how nature employs oxidative mechanisms for enantioselective C-C bond formation in complex polycyclic scaffolds. researchgate.netnih.gov
Stereochemical Control and Racemization Studies
Controlling the stereochemistry of the ergoline core and its substituents is paramount in the synthesis of specific ergot alkaloids like this compound, as different stereoisomers can exhibit distinct biological activities.
Strategies for Enantioselective Synthesis and Diastereocontrol
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Various strategies have been developed for the asymmetric synthesis of ergoline alkaloids. Catalytic enantioselective α-aminoxylation, catalyzed by chiral organocatalysts such as D-proline or L-proline, has been employed to introduce asymmetry early in the synthetic route, leading to enantioenriched intermediates. thieme-connect.comthieme-connect.com This approach allows for the synthesis of both natural and unnatural analogues of this compound and isothis compound. thieme-connect.comthieme-connect.com
Diastereocontrol, the control of relative stereochemistry, is also crucial in ergoline synthesis. Synthetic approaches often involve sequences designed to favor the formation of specific diastereoisomers. For example, palladium-catalyzed domino cyclization reactions can lead to major and minor products depending on the reaction pathway, demonstrating the influence of reaction mechanism on diastereoselectivity. publish.csiro.au The choice of starting materials and reaction conditions plays a significant role in achieving the desired diastereochemical outcome. researchgate.net
Investigation of Epimerization and Racemization Pathways in Ergoline Structures
Ergot alkaloids with a double bond between C-9 and C-10 can undergo epimerization at the C-8 position. mdpi.comsemanticscholar.orgoregonstate.edu This epimerization results in the formation of C8-(R) and C8-(S) isomers, often referred to as -ine and -inine forms, respectively. mdpi.comsemanticscholar.org The conversion between these epimeric forms can be influenced by conditions such as solvent, pH, temperature, and light. mdpi.comresearchgate.netnih.gov While the C8-(R) isomers are generally considered more biologically active, the C8-(S) isomers are also found in nature and can be formed during extraction and analysis. mdpi.comsemanticscholar.org
The epimerization at C-8 is often facilitated under acidic or alkaline conditions. mdpi.comsemanticscholar.org Studies have investigated the stability and epimerization behavior of various ergot alkaloids in different solvents and under varying conditions. researchgate.net For instance, ergometrine shows higher stability against epimerization compared to some ergopeptide alkaloids. researchgate.net The lability of the stereochemistry at C-8 is a significant consideration in the handling and analysis of ergoline alkaloids. semanticscholar.orgoregonstate.eduresearchgate.netescholarship.org
Enzymatic Reaction Mechanisms in this compound Biosynthesis
The biosynthesis of this compound and other ergot alkaloids in fungi involves a series of enzymatic transformations starting from L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP). nih.govnih.govrsc.org
The first committed step is the prenylation of L-tryptophan at the C-4 position catalyzed by dimethylallyl tryptophan synthase (DMATS). nih.govnih.govnih.govacs.org DMATS catalyzes an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts alkylation, where the indole (B1671886) ring of tryptophan is alkylated by DMAPP. nih.gov The mechanism involves the ionization of DMAPP to form a dimethylallyl cation intermediate, which is then attacked by the indole moiety. nih.govacs.orgnih.gov Studies using isotope-labeled precursors and positional isotope exchange (PIX) experiments have provided evidence supporting a dissociative mechanism involving a dimethylallyl cation/pyrophosphate ion pair. acs.orgacs.org The enzyme's active site plays a crucial role in shielding the reactive carbocation and directing the regiospecificity of the prenylation to C-4 of the indole ring. nih.gov
Following the initial prenylation and subsequent modifications, the pathway involves the formation of the tetracyclic ergoline system. Enzymes such as chanoclavine (B110796) synthase (EasC, also a catalase with oxidative cyclization activity) are involved in the cyclization steps that form the rings of the ergoline core. nih.govresearchgate.netnih.govresearchgate.net Clavine oxidases (CloA), putative cytochrome P450 enzymes, are involved in the later stages, catalyzing oxidation reactions, including the formation of lysergic acid from precursors like agroclavine (B1664434). nih.govfrontiersin.org These enzymatic mechanisms highlight the complex biochemical machinery involved in constructing the unique structure of this compound in nature.
Role of Cytochrome P450 Monooxygenases in Oxidative Steps
Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that play crucial roles in the oxidative metabolism and biosynthesis of a wide range of compounds, including natural products like ergot alkaloids mdpi.comwikipedia.orgmdpi.com. In the context of clavine alkaloid biosynthesis, CYPs are implicated in several oxidative steps that modify the ergoline scaffold mdpi.comnih.govasm.org.
Specifically, a putative cytochrome P450 enzyme, known as clavine oxidase (CloA), has been identified as a key enzyme in the ergot alkaloid biosynthesis pathway researchgate.netnih.govnih.gov. While CloA is primarily recognized for catalyzing the two-step oxidation of agroclavine to lysergic acid via elymoclavine (B1202758), its role in the formation or modification of other clavine alkaloids, potentially including this compound, is relevant mdpi.comnih.govnih.gov. The conversion of agroclavine to elymoclavine is proposed to be catalyzed by a cytochrome P450 monooxygenase mdpi.comwikipedia.org. Elymoclavine can then be further oxidized mdpi.commaps.org.
Research indicates that CloA orthologs from different fungal species can exhibit varying oxidation profiles nih.govnih.gov. This suggests that variations in CYP enzymes can lead to the diversity observed among clavine alkaloids. The oxidative steps catalyzed by P450 enzymes typically involve the transfer of an oxygen atom from molecular oxygen to the substrate, often requiring NAD(P)H as an electron donor mdpi.comasm.org. These reactions can include hydroxylations, epoxidations, and other modifications that are essential for shaping the final alkaloid structure and stereochemistry mdpi.com.
Studies involving gene disruption in Claviceps purpurea have shown that the absence of the cloA gene can abolish the formation of downstream ergot alkaloids and lead to the accumulation of precursors like agroclavine and elymoclavine, highlighting the critical role of this P40 enzyme in the oxidative cascade mdpi.comnih.gov.
Understanding Substrate Recognition and Catalytic Directivity in Clavine Oxidases
The substrate recognition and catalytic directivity of clavine oxidases, particularly the cytochrome P450 CloA, are crucial for determining which clavine alkaloids are produced and the specific sites of oxidation. Enzymes achieve substrate selectivity through the precise arrangement of amino acid residues in their active site, which interact with the substrate via non-covalent forces frontiersin.orgnih.gov.
Research into CloA has identified specific regions within the enzyme that may be involved in recognizing and orienting the substrate, such as agroclavine, for oxidation nih.govnih.gov. A region between the F-G helices of CloA has been implicated in directing the oxidation of agroclavine through substrate recognition and uptake nih.govnih.gov.
Engineered variants of CloA have demonstrated altered catalytic activity and substrate specificity, further underscoring the importance of specific amino acid residues and structural features in determining the enzyme's function nih.govnih.gov. For instance, modifications in CloA have been shown to increase the production levels of lysergic acid from agroclavine, indicating that the enzyme's structure can be manipulated to favor the formation of specific products nih.govnih.gov.
While studies have focused on the conversion of agroclavine to lysergic acid, the principles of substrate recognition and catalytic directivity observed for CloA are likely applicable to other oxidative enzymes involved in the biosynthesis of different clavine alkaloids, potentially including those leading to this compound. The ability of these oxidases to catalyze regiospecific and stereoselective transformations is fundamental to generating the structural diversity within the ergot alkaloid family mdpi.com.
Advanced Analytical Methodologies for Lysergine Chemical Research
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are essential for separating Lysergine from complex mixtures and assessing its purity. These techniques leverage differential interactions between the analyte, a stationary phase, and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Reversed-Phase HPLC, Diode Array Detection, Fluorescence Detection)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of ergot alkaloids. mdpi.comoregonstate.edu Reversed-phase HPLC is a common mode employed for the separation of these compounds. Detection methods coupled with HPLC for ergot alkaloid analysis include fluorescence detection (FLD) and mass selective detection. mdpi.comnih.gov
For instance, in the analysis of ergot alkaloids in perennial ryegrass silage, a reversed-phase HPLC method utilized a polymeric divinyl benzene (B151609) column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) carbonate. oregonstate.edu Fluorescence detection was employed with excitation and emission wavelengths set at 250 nm and 420 nm, respectively. oregonstate.edu Another application for the analysis of lysergic acid diethylamide (LSD), a related ergoline (B1233604), in blood used a reversed-phase HPLC ODS-Hypersil column with a mobile phase of triethylamine (B128534) in a phosphate (B84403) buffer/acetonitrile mixture and fluorescence detection at excitation and emission wavelengths of 303 nm and 413 nm. researchgate.net
HPLC-FLD offers a reliable alternative to LC-MS/MS for quantifying toxicologically relevant levels of ergot alkaloids, being sensitive enough for such purposes. mdpi.com The choice of mobile phase composition and pH is critical for effective extraction and subsequent HPLC analysis of ergot alkaloids. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Structural Confirmation and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) techniques are powerful tools for the identification, structural confirmation, and quantification of ergot alkaloids like this compound. researchgate.netoregonstate.edu LC-MS provides identification and quantification of ergot alkaloids with known chemical structures, adding a third dimension of information in the form of a mass spectrum for each component. oregonstate.edu Molecular mass derived from MS data can confirm the identity of known alkaloids separated by HPLC. oregonstate.edu
For novel ergot alkaloids and their metabolites, a single LC-MS analysis can yield retention times, molecular mass, and empirical formulas based on isotopic distribution. oregonstate.edu Tandem mass spectrometry (MS/MS) allows for the isolation and fragmentation of a molecular ion, providing structural clues for unknown compounds. oregonstate.edu
LC-MS/MS has become a method of choice in recent years for the quantitative analysis of ergot alkaloids. mdpi.com For example, LC-MS/MS methods have been developed and validated for the quantification of LSD and its metabolites in plasma samples, utilizing reversed-phase chromatography and a triple-stage quadrupole instrument in selected reaction monitoring (SRM) mode. nih.govnih.gov
LC-MS analysis has also been used to separate and identify compounds in crude extracts by computing their protonated ion mass. uni-weimar.de
Capillary Zone Electrophoresis (CZE) Coupled with UV and Mass Spectrometric Detection
Capillary Zone Electrophoresis (CZE) is an electrokinetic separation method performed in narrow capillaries. wikipedia.org CZE separates analytes based on their differential electromigration under an electric field. wikipedia.org This technique can be coupled with various detectors, including UV and mass spectrometric detectors, for the analysis of compounds. While the search results specifically mention CZE for the analysis of related compounds like lisuride (B125695) (an ergot alkaloid derivative) for enantiomer separation using UV detection nih.gov and LSD with laser induced fluorescence detection nih.gov, and broadly mention CE coupled with mass spectrometry as a modern analytical method for ergot alkaloid research scispace.com, direct application of CZE coupled with UV or MS for this compound analysis was not explicitly detailed in the provided snippets. However, CZE's ability to provide high-resolution separation of structurally similar compounds makes it a potentially valuable tool for this compound research, especially when coupled with sensitive detection methods. chromatographytoday.com
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Rotamer Analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful technique for the structural elucidation of ergot alkaloids. researchgate.netijsart.comarkat-usa.orgarkat-usa.org NMR analysis is valued for its high accuracy and specificity in identifying compounds. researchgate.net
In the synthesis of 8-hydroxy this compound from lysergol (B1675761), ¹H NMR and ¹³C NMR spectroscopy were used to characterize the product. ijsart.com Chemical shifts in the ¹H NMR spectrum, relative to an internal standard like tetramethyl silane, provide information about the different proton environments in the molecule. ijsart.com Similarly, ¹³C NMR spectra provide insights into the carbon skeleton. ijsart.com For example, the ¹³C NMR spectrum of 8-hydroxy this compound showed a peak at δ 68 ppm for the C-8 carbon. ijsart.com
NMR spectroscopy has also been used to study the epimerization of related compounds like LSD, by integrating specific resonances in the ¹H NMR spectrum. nih.gov While rotamer analysis of this compound specifically was not found in the provided snippets, NMR techniques are generally applicable to studying conformational isomers (rotamers) in molecules. Copies of ¹H and ¹³C NMR spectra are often included in supplementary materials of research articles for structural confirmation. arkat-usa.orgarkat-usa.org
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are complementary techniques used in the analysis of organic compounds, including ergot alkaloids. UV-Vis spectroscopy measures the absorption of UV or visible light by a sample, providing information about the presence of chromophores (functional groups that absorb light in this region). technologynetworks.comwikipedia.org IR spectroscopy, on the other hand, measures the absorption of infrared light, which corresponds to the vibrational modes of the molecule, providing information about the functional groups present.
Ergot alkaloids, possessing an indole (B1671886) ring system, typically exhibit characteristic UV absorption spectra. For instance, a related compound, lysergene (B12679150), showed UV maxima at the vicinity of 243, 263, and 335 nm. tandfonline.com UV-Vis spectroscopy can be used for quantitative determination based on the Beer-Lambert law, where absorbance is proportional to concentration. wikipedia.org A UV-Vis spectrophotometer can also be used as a detector in HPLC. wikipedia.org
IR spectroscopy is used to identify functional groups and confirm the structure of compounds. ijsart.comarkat-usa.org IR spectra can be obtained using techniques like attenuated total reflectance infrared (ATR-IR) spectroscopy, which is suitable for analyzing solid samples. arkat-usa.orgnih.gov While specific IR spectral data for this compound were not detailed in the provided snippets, IR spectroscopy is a standard method for the characterization of ergot alkaloids and their derivatives. researchgate.net
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (e.g., ESI-MS/MS, FAB-MS)
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are powerful tools for the identification and structural characterization of this compound and related ergot alkaloids. These techniques provide detailed information about the molecular weight and fragmentation patterns of the analytes.
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly used for the analysis of ergot alkaloids. oregonstate.edu This technique involves generating protonated molecules ([M+H]⁺) which are then fragmented in the tandem mass spectrometer. The resulting product ion spectra are highly characteristic of the compound's structure and can be used for definitive identification. For example, ESI(+)-ion trap mass spectrometry has been used to analyze extracts, revealing principal peaks and their associated isotopic abundances. oregonstate.edu The fragmentation patterns of selected ergot alkaloids have been studied using electrospray ionization tandem quadrupole mass spectrometry. oregonstate.edu
While specific HRMS or FAB-MS data for this compound itself were not extensively detailed in the search results, these techniques are broadly applicable to ergot alkaloids and provide complementary information. HRMS offers highly accurate mass measurements, allowing for the determination of elemental composition, which is crucial for identifying unknown compounds or confirming the identity of known ones. FAB-MS, an older ionization technique, was historically used for analyzing polar and thermally labile compounds like alkaloids.
Tandem mass spectrometry, regardless of the ionization method (ESI, FAB, etc.), is invaluable for structural elucidation. By fragmenting a selected precursor ion and analyzing the resulting product ions, researchers can piece together the molecular structure. This is particularly useful for differentiating isomers or characterizing modified ergot alkaloids. Studies on lysergamides, which are structurally related to this compound, have utilized GC-electron ionization-tandem mass spectrometry to distinguish isomers based on characteristic fragment ions. ljmu.ac.uk LC coupled with high-resolution tandem MS (LC-HR-MS/MS) has also been employed for the identification of lysergamide (B1675752) derivatives. europa.eu
The analysis of ergot alkaloids in complex matrices often involves liquid chromatography coupled with mass spectrometry (LC-MS), with LC-MS/MS becoming a standard for quantification due to its sensitivity and selectivity. tandfonline.com Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–tandem mass spectrometry) has been used to assess the concentration of ergot alkaloids in contaminated matrices. researchgate.net
Fluorescence Spectroscopy for Ergot Alkaloid Detection
Many ergot alkaloids, including common ones, exhibit natural fluorescence. frontiersin.org This intrinsic property makes fluorescence spectroscopy (spectrofluorimetry) a highly sensitive method for their detection and quantification. frontiersin.org The method is capable of detecting very low amounts of lysergic acid derivatives. frontiersin.org
Liquid chromatography coupled with fluorescence detection (LC-FLD) has been a long-standing technique for the quantification of ergot alkaloids. tandfonline.com While spectrophotometric techniques using reagents like van Urk's reagent can be used for rapid, non-selective determination of total alkaloid content, fluorescence detection offers superior sensitivity and specificity. frontiersin.org For instance, an HPLC procedure with fluorescence detection was developed to measure ergot alkaloid levels in bovine blood samples, demonstrating a detection limit of 0.5 ng/mL for compounds like ergosine, ergotamine, and ergine. acs.org High-performance thin-layer chromatography with fluorescence detection (HPTLC-FLD) and planar solid-phase extraction with fluorescence detection have also been utilized for ergot alkaloid analysis. frontiersin.org
The sensitivity of fluorescence spectroscopy is particularly advantageous when analyzing samples with low concentrations of ergot alkaloids or when high selectivity is required to differentiate them from other compounds in the matrix.
X-ray Crystallography for Definitive Stereochemical Assignment and Molecular Architecture
X-ray crystallography is a definitive technique for determining the three-dimensional structure and absolute stereochemistry of crystalline compounds. While direct X-ray crystallographic data specifically for this compound was not found in the search results, this technique has been successfully applied to determine the crystal and molecular structures of various ergot alkaloid derivatives.
X-ray diffraction techniques have been used to examine ergot alkaloid derivatives such as ergometrine maleate (B1232345) and methylergometrine maleate. cas.cz This allows for the precise determination of unit cell dimensions, space group, and atomic coordinates, providing unambiguous information about the molecular conformation and packing in the crystal lattice. cas.cz
Studies utilizing X-ray crystal structure analysis of derivatives, such as a p-iodobenzoylamino-derivative of an ergot alkaloid isomer, have been instrumental in establishing the stereochemistry of these complex molecules. rsc.org The crystal structure reveals detailed information about bond lengths, bond angles, and torsional angles, as well as intermolecular interactions like hydrogen bonds. rsc.org
Furthermore, X-ray analysis has been used to study the molecular and crystal structures of newly isolated ergot alkaloids, such as ergogaline, helping to confirm their identity and understand their three-dimensional arrangement. capes.gov.brrsc.org This structural information obtained from X-ray crystallography is crucial for understanding the relationship between the structure and biological activity of ergot alkaloids and provides a benchmark for validating structures determined by other spectroscopic methods. The structural information can also be used for conformational analysis and comparison with other molecules, such as the comparison of ergopeptine structures with peptides like cholecystokinin (B1591339) to understand potential shared sites of action. nih.gov
Computational and Theoretical Chemistry Studies of Lysergine and the Ergoline Scaffold
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are widely used to investigate the three-dimensional structures and dynamic behavior of molecules. For complex scaffolds like ergoline (B1233604), these techniques are essential for understanding their flexibility and how they interact with their environment or biological partners.
Conformational analysis is a fundamental aspect of understanding molecular behavior, as the biological activity of a compound is often dependent on its accessible conformations. Computational methods, including systematic search approaches and molecular mechanics, are employed to explore the conformational space of ligands nih.gov. These methods aim to identify low-energy conformers that are likely to exist under physiological conditions ucsb.edugoogle.com.
For ergoline derivatives, computational studies have been used to explore the motion of torsion angles and identify stable conformations nih.gov. For example, a computational study on Cabergoline, an ergoline derivative, identified two low-energy conformations, one of which was in agreement with the experimental crystal structure nih.gov. Such analyses are critical for understanding the inherent flexibility of the ergoline scaffold and how different substituents might influence the preferred three-dimensional arrangements.
Understanding how ergoline-based compounds interact with their biological targets, particularly receptors, is crucial for drug design and understanding their pharmacological effects. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are extensively used for this purpose nih.govresearchgate.netnih.govnih.govrsc.orgmdpi.comnih.govpensoft.net.
Ergoline alkaloids are known to interact with a variety of receptors, including dopaminergic and serotonergic receptors wikipedia.orgwikipedia.orgresearchgate.netnih.govcapes.gov.br. Molecular docking studies predict the likely binding poses and affinities of ligands within a receptor's binding site researchgate.netnih.govrsc.orgnih.gov. These studies often highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex nih.govnih.gov. For the ergoline scaffold, interactions with conserved residues in the binding pockets of receptors, such as aspartate residues involved in salt bridges with the positively charged nitrogen, are frequently observed nih.gov.
Molecular dynamics simulations provide a more dynamic view of ligand-receptor interactions, allowing researchers to observe the stability of the complex over time and account for the flexibility of both the ligand and the receptor nih.govnih.govrsc.orgmdpi.comnih.govpensoft.net. These simulations can reveal induced fit effects, where the receptor structure changes upon ligand binding, leading to a more accurate representation of the binding event nih.gov. Studies involving ergoline derivatives and serotonin (B10506) receptors, for instance, have utilized molecular modeling to understand the structural basis of molecular recognition nih.govcapes.gov.br.
Conformational Landscape Analysis of Lysergine and its Derivatives
Quantum Chemical Calculation Approaches
Quantum chemical methods, based on the principles of quantum mechanics, provide a more detailed description of the electronic structure and properties of molecules compared to molecular mechanics methods. These calculations are particularly useful for studying reaction mechanisms and predicting spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure, reactivity, and energetics of molecules researchgate.netresearchgate.netdergipark.org.trdntb.gov.uaresearchgate.netscirp.orgyoutube.com. DFT calculations can be applied to study various aspects of ergoline chemistry, including reaction mechanisms and the energy profiles of chemical transformations.
While direct studies on this compound reaction mechanisms using DFT were not prominently found in the search results, DFT has been applied to study the molecular structure and electronic properties of the ergoline scaffold researchgate.netresearchgate.netdergipark.org.trdntb.gov.ua. These studies often involve calculating parameters such as HOMO-LUMO gaps, which provide insights into a molecule's reactivity researchgate.netscirp.org. DFT can also be used to predict potential sites for electrophilic or nucleophilic attack .
In the broader context of ergoline synthesis and transformations, computational investigations, potentially involving DFT, have contributed to understanding skeletal rearrangements and reaction pathways nih.gov. DFT calculations are valuable for determining the energetics of transition states and intermediates, which is essential for elucidating reaction mechanisms youtube.com.
Quantum chemical calculations, particularly DFT, are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the characterization of molecules researchgate.netresearchgate.netscirp.orgmdpi.comresearchgate.net.
Studies on the ergoline scaffold have utilized DFT to predict vibrational spectroscopic parameters, such as infrared (IR) and Raman wavenumbers researchgate.netresearchgate.netscirp.org. These theoretical spectra can be compared with experimental data to confirm structural assignments and understand the vibrational modes of the molecule researchgate.netresearchgate.netscirp.org.
Furthermore, theoretical predictions of nuclear magnetic resonance (NMR) parameters and UV-Vis absorption wavelengths using DFT and time-dependent DFT (TD-DFT) have been reported for organic molecules, including those with heterocyclic systems similar to ergoline researchgate.netscirp.orgmdpi.comresearchgate.net. These calculations can assist in the assignment of experimental NMR signals and the understanding of electronic transitions responsible for UV-Vis absorption researchgate.netscirp.orgresearchgate.net. For instance, studies have shown good agreement between theoretically calculated and experimental spectroscopic data for related compounds scirp.orgresearchgate.net.
Derivatization Chemistry and Analogue Synthesis for Lysergine Research
Chemical Modification Strategies of the Ergoline (B1233604) Core
Modifying the ergoline core requires precise chemical strategies to introduce functional groups at specific positions while preserving the integrity of the sensitive indole (B1671886) and tetrahydropyridine (B1245486) systems.
Regioselective functionalization of the ergoline scaffold is paramount for the targeted synthesis of lysergine analogues. This involves directing chemical transformations to specific sites on the tetracyclic structure, such as carbon atoms C-8, C-9, C-13, or the nitrogen atoms. core.ac.uk Common strategies include alkylation, acylation, and halogenation. Controlling the stereochemical outcome, particularly at chiral centers like C-8 and C-9, is critical as it significantly influences the interaction with biological targets. Chiral catalysts can be employed to achieve the desired stereoselectivity. Structural characterization of the synthesized derivatives is typically performed using advanced analytical techniques, including high-resolution mass spectrometry (HRMS), ¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. These methods provide detailed information about the molecular structure and stereochemistry of the modified ergoline compounds.
The synthesis of hydroxylated analogues, such as 8-hydroxy this compound, exemplifies the targeted functionalization of the ergoline core. A reported method for the synthesis of 8-hydroxy this compound utilizes commercially available lysergol (B1675761) as the starting material. ijsart.com The synthesis involves the reaction of lysergol with concentrated sulfuric acid under reflux conditions for several hours. ijsart.com Following the reaction, the product, 8-hydroxy this compound, is isolated by adjusting the pH of the reaction mixture and extracting with an appropriate organic solvent, such as ethyl acetate. ijsart.com This method has been reported to afford 8-hydroxy this compound in a 48% yield. ijsart.com The structure of the synthesized compound is confirmed through spectroscopic analysis, with characteristic signals observed in the ¹H and ¹³C NMR spectra corresponding to the introduced hydroxyl group and the modified carbon atom at the C-8 position. ijsart.com
Regioselective Functionalization and Substituent Introduction
Synthesis of Structurally Related Clavine Alkaloids
This compound belongs to the class of clavine alkaloids, and synthetic efforts have been directed towards the interconversion of these naturally occurring compounds and their preparation from defined precursors.
Interconversion between naturally occurring ergoline alkaloids can be achieved through various chemical and biochemical transformations. While specific methods for the direct interconversion of this compound to other clavine alkaloids are areas of ongoing research, studies on related alkaloids provide valuable insights. For instance, the reduction of agroclavine (B1664434) using sodium metal in n-butanol has been shown to produce a mixture of clavine alkaloids, including pyroclavine, costaclavine, festuclavine (B1196704), and this compound. arkat-usa.orgresearchgate.net This demonstrates that reductive processes can serve as a means to access different members of the clavine alkaloid family. Furthermore, the study of biosynthetic pathways in fungi that produce these alkaloids reveals enzymatic transformations of common intermediates, such as chanoclavine-I aldehyde, into various clavine structures, suggesting potential enzymatic approaches for interconversion.
Lysergene (B12679150), isothis compound, and festuclavine can be synthesized from defined precursors, often leveraging more accessible ergot alkaloids or synthetic building blocks. A concise synthetic strategy has been developed for the preparation of lysergene, this compound, isothis compound, and festuclavine starting from lysergol and isolysergol (B1221660). arkat-usa.org This approach utilizes a key hydrogen autotransfer alkylation reaction to construct the core intermediates. arkat-usa.org
The synthesis of lysergene from lysergol involves mesylation of lysergol to form a mesylate intermediate, followed by an elimination reaction mediated by a base such as potassium tert-butoxide. arkat-usa.org This sequence has been reported to yield lysergene in 61%. arkat-usa.org
Festuclavine can be prepared from this compound through catalytic hydrogenation. arkat-usa.org Reacting this compound with hydrogen gas in the presence of a palladium on carbon catalyst results in the selective reduction of the double bond, yielding festuclavine with the thermodynamically favored trans-ring junction stereochemistry. arkat-usa.org This hydrogenation step has been reported to achieve a high yield of up to 93%. arkat-usa.org
Future Research Directions in Lysergine Chemical and Biosynthetic Investigations
Development of Novel and Efficient Synthetic Methodologies
Developing novel and efficient synthetic methods for lysergine and other ergoline (B1233604) alkaloids is a key area of research. This involves exploring strategies that can provide access to these complex scaffolds with improved yields and stereochemical control.
Exploration of Biomimetic Synthetic Routes to Ergoline Alkaloids
Biomimetic synthesis, which imitates natural biosynthetic pathways, offers a promising approach for the synthesis of ergoline alkaloids. This strategy aims to construct the complex ergoline ring system through reactions that mimic enzymatic transformations. Research in this area includes using C-H activation and decarboxylative reactions to achieve biomimetic routes to compounds like lysergic acid and agroclavine (B1664434). sjtu.edu.cn The goal is to develop efficient routes that can also facilitate the preparation of various ergot alkaloids for further study. sjtu.edu.cn
Advances in Metal-Catalyzed Reactions for Complex Ergoline Scaffolds
Metal-catalyzed reactions have become powerful tools in the synthesis of complex heterocyclic systems, including ergoline scaffolds. mdpi.com These reactions can enable efficient and stereoselective construction of the intricate ring structures found in ergoline alkaloids. mdpi.com Examples of metal-catalyzed strategies applied to the synthesis of ergot alkaloids include Heck reactions, allylic alkylation, and C-H activation. sjtu.edu.cnresearchgate.netresearchgate.net Palladium-catalyzed reactions, such as intramolecular Larock indole (B1671886) annulation/Tsuji–Trost allylation cascades, have been utilized to assemble the tetracyclic core in a single step. researchgate.net Other metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, Hiyama, and Sonogashira reactions are also relevant in the synthesis of complex molecules containing indole systems. researchgate.netmdpi.com Research continues to explore novel catalytic systems and reaction conditions to improve the efficiency and scope of metal-catalyzed routes to ergoline alkaloids. mdpi.comrsc.org
Refinement of Biosynthetic Pathway Engineering for Targeted Ergoline Production
Ergot alkaloids are naturally produced by fungi, with their biosynthesis originating from L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP). wikipedia.orgmdpi.com The biosynthetic pathways leading to the formation of the tetracyclic ergoline ring system have been largely elucidated, with the identification and characterization of key genes and enzymes involved. mdpi.comnih.gov Research is focused on refining biosynthetic pathway engineering to achieve targeted production of specific ergoline alkaloids. This involves genetically modifying microbial strains, such as Claviceps purpurea or Aspergillus nidulans, to enhance the production of desired compounds or to produce novel derivatives through synthetic biology strategies. nih.govmdpi.comfrontiersin.org Heterologous expression of ergot alkaloid biosynthetic pathways in hosts like Escherichia coli or Saccharomyces cerevisiae is also being explored to provide scalable and sustainable production routes, offering advantages over traditional extraction or chemical synthesis methods. nih.govfrontiersin.orgaccessnewswire.com
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Structural and Mechanistic Insights
Advanced spectroscopic and computational techniques are crucial for gaining deeper structural and mechanistic insights into this compound and other ergoline alkaloids, as well as their synthesis and biosynthesis. Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are standard for trace quantification and identification of ergot alkaloids. frontiersin.orgfrontiersin.org Mass spectrometry is used for identifying structures and characterizing molecules. frontiersin.orgfrontiersin.org Nuclear Magnetic Resonance (NMR) analysis remains important for its high accuracy and specificity in structural determination. frontiersin.orgresearchgate.net Spectrophotometric techniques offer high sensitivity for quantitative determination but may lack selectivity. frontiersin.orgfrontiersin.org Other techniques like thin-layer chromatography (TLC), high-performance thin-layer chromatography with fluorescence detection (HPTLC-FLD), and capillary electrophoresis are also employed for analysis. frontiersin.orgfrontiersin.orgresearchgate.net Ambient ionization mass spectrometry (AIMS) techniques, such as Paper Spray (PS) and MasSpec Pen, are being explored for rapid, on-site detection with minimal sample preparation. wur.nl Computational techniques, including molecular modeling and simulations, can provide insights into reaction mechanisms, enzyme activity, and the structural properties of ergoline alkaloids and their interactions.
Q & A
Q. What are the foundational chemical and pharmacological properties of lysergine that warrant its investigation in experimental settings?
Methodological Answer: Begin with a systematic literature review using databases like PubMed, Web of Science, and SciFinder to collate data on this compound’s molecular structure (e.g., IUPAC name, stereochemistry), solubility, stability under varying pH/temperature, and receptor-binding profiles. Use spectral data (NMR, MS) from primary literature to validate chemical identity . Prioritize peer-reviewed studies over preprints or unreviewed sources to ensure reliability .
Q. How can researchers design initial in vitro assays to assess this compound’s bioactivity while minimizing confounding variables?
Methodological Answer: Adopt a PICO framework (Population: target cells/receptors; Intervention: this compound dosage; Comparison: controls/placebo; Outcome: measurable bioactivity). Use dose-response curves to establish EC50/IC50 values. Include negative controls (e.g., solvent-only) and replicate experiments ≥3 times to assess reproducibility. Document protocols in line with BJOC guidelines for experimental rigor .
Intermediate Research Questions
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Methodological Answer: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across dosage groups. For non-normal distributions, use non-parametric tests like Kruskal-Wallis. Employ software like GraphPad Prism or R to calculate confidence intervals and effect sizes. Report p-values with exact significance levels (avoid "p < 0.05" as a binary threshold) .
Q. How should researchers address discrepancies in this compound’s reported receptor affinity across studies?
Methodological Answer: Conduct a meta-analysis of binding assay data using PRISMA guidelines. Stratify results by experimental conditions (e.g., radioligand type, cell line). Evaluate heterogeneity via I² statistics. If contradictions persist, perform head-to-head comparative assays under standardized protocols .
Advanced Research Questions
Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Use network meta-analysis to integrate direct and indirect evidence from preclinical models. Assess pharmacokinetic confounders (e.g., bioavailability, metabolism) via LC-MS/MS profiling in animal models. Validate findings using knockout/transgenic models to isolate target-specific effects .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
Methodological Answer: Apply computational modeling (e.g., molecular docking, QSAR) to predict derivative interactions with target receptors. Synthesize derivatives with systematic modifications (e.g., alkyl chain length, functional groups). Test bioactivity in parallel with parent compound and analyze trends using multivariate regression. Publish synthetic protocols and spectral data in supplementary materials .
Q. What methodologies are critical for ensuring reproducibility in this compound’s neuropharmacological studies?
Methodological Answer: Follow ARRIVE 2.0 guidelines for in vivo experiments. Pre-register protocols on platforms like OSF to reduce bias. Share raw data (e.g., electrophysiological recordings, behavioral assays) in public repositories like Zenodo. Use blinded analysis and automated data-collection tools to minimize human error .
Contradiction and Synthesis
Q. How should researchers reconcile conflicting evidence on this compound’s potential neurotoxicity?
Methodological Answer: Implement a mixed-methods approach:
- Quantitative: Re-analyze histopathological data using standardized toxicity scoring systems.
- Qualitative: Conduct thematic analysis of methodological limitations (e.g., dosing duration, model species) across studies .
Publish a critical review in Reviews in Analytical Chemistry to highlight consensus and gaps .
Data and Ethics
Q. What are the best practices for curating and sharing this compound-related datasets to comply with FAIR principles?
Methodological Answer: Store data in repositories like ChEMBL or PubChem with unique DOIs. Annotate datasets using standardized metadata (e.g., MIAME for microarray data). Include experimental conditions, instrument settings, and statistical codes. Adhere to journal-specific requirements for supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
